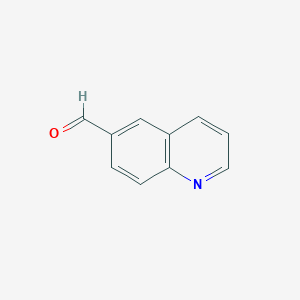

Quinoline-6-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline ring system is a cornerstone in medicinal chemistry, often described as a "privileged scaffold". smolecule.comnih.gov This distinction arises from its presence in a vast number of natural products (over 200 biologically active quinoline alkaloids have been identified) and synthetic compounds that exhibit a wide spectrum of pharmacological activities. smolecule.comwikipedia.org The unique structural and electronic properties of the quinoline nucleus allow it to interact with various biological targets, leading to diverse therapeutic effects.

The biological significance of the quinoline scaffold is extensive, with derivatives demonstrating activities including:

Anticancer: Many quinoline-based compounds have shown potent antitumor properties. smolecule.com

Antimalarial: The quinoline core is central to well-known antimalarial drugs like quinine (B1679958) and chloroquine. smolecule.comwikipedia.org

Antibacterial and Antifungal: The scaffold is a key component in the development of new antimicrobial agents. smolecule.com

Antiviral and Anti-inflammatory: Research has highlighted the potential of quinoline derivatives in combating viral infections and inflammation. smolecule.com

This broad utility has cemented the quinoline moiety as a critical template in drug discovery and development, continually inspiring chemists to explore new derivatives for improved therapeutic performance. nih.gov

Role of the Aldehyde Functionality at the C-6 Position

The aldehyde group (-CHO) at the C-6 position of the quinoline ring is a key driver of the molecule's utility in synthetic chemistry. This functional group is highly reactive and serves as a versatile chemical handle for constructing more elaborate molecular architectures. smolecule.com Its position on the benzene (B151609) portion of the heterocycle, rather than the more electron-deficient pyridine (B92270) ring, influences its reactivity and allows for specific chemical transformations.

The aldehyde at C-6 readily participates in a variety of fundamental organic reactions, making it an invaluable intermediate. smolecule.com Recent research highlights that regioselective functionalization at the C-6 position is a viable strategy for creating novel tetrahydroquinoline derivatives. rsc.org This underscores the importance of this position for molecular modification. The reactivity of the aldehyde group is crucial for synthesizing diverse compounds, as it can be transformed into numerous other functional groups.

Key Reactions of the Aldehyde Group at the C-6 Position

| Reaction Type | Description | Reference |

|---|---|---|

| Condensation Reactions | Reacts with various nucleophiles (e.g., amines, active methylene (B1212753) compounds) to form Schiff bases, chalcones, and other derivatives, expanding its synthetic utility. | smolecule.com |

| Reduction | Can be reduced to a primary alcohol (quinolin-6-ylmethanol) using agents like sodium borohydride (B1222165) (NaBH₄). | smolecule.com |

| Oxidation | Can be oxidized to the corresponding carboxylic acid (quinoline-6-carboxylic acid) using oxidizing agents. | |

| Nucleophilic Addition | The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, a foundational reaction for creating new carbon-carbon and carbon-heteroatom bonds. |

Overview of Research Trajectories for Quinoline-6-carbaldehyde

Contemporary research on this compound and its derivatives is multifaceted, branching into medicinal chemistry, materials science, and analytical chemistry. As a precursor, it serves as a starting point for synthesizing a wide array of compounds with tailored properties. smolecule.com

Key research directions include:

Synthesis of Bioactive Molecules: A primary focus is the use of this compound as a building block for novel therapeutic agents. For instance, studies have shown that derivatives of the closely related 2-methylthis compound (B33555) exhibit significant antibacterial activity. Research into quinoline-6-carboxylic acid derivatives, which can be synthesized from the aldehyde, has identified potent inhibitors of ectonucleotidases, enzymes relevant to cancer therapy. researchgate.net Other synthetic endeavors have used similar quinoline aldehydes to create compounds with potential anticancer and antimalarial applications. smolecule.comrepec.org

Development of Advanced Materials: The quinoline scaffold is a known fluorophore. Researchers are exploring derivatives of quinoline aldehydes for applications in materials science, such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov The aldehyde group allows for the creation of donor-π-acceptor systems, which are crucial for developing materials with specific photophysical properties like intramolecular charge transfer (ICT). nih.gov

Ligand Design and Catalysis: The ability of the quinoline nitrogen and the functional group at C-6 to coordinate with metal ions makes this compound a candidate for designing ligands used in catalysis and sensing. smolecule.com Modified forms have been investigated for their potential in detecting heavy metal ions, pointing to applications in environmental monitoring. smolecule.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAOIXANWIFYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354177 | |

| Record name | Quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4113-04-6 | |

| Record name | Quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Quinolinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Quinoline 6 Carbaldehyde and Its Derivatives

Direct Formylation Approaches to Quinoline-6-carbaldehyde

Direct formylation methods introduce a formyl group onto a pre-existing quinoline (B57606) ring system. The success and regioselectivity of these reactions are highly dependent on the reaction conditions and the electronic nature of the quinoline substrate.

Vilsmeier-Haack Reaction in Quinoline Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. synarchive.com The reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as the formylating agent. synarchive.com While the Vilsmeier-Haack reaction is effective for many heterocyclic systems, the formylation of quinoline itself can be challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution.

However, the presence of electron-donating groups on the quinoline ring can facilitate the reaction and direct the formylation to specific positions. For instance, the Vilsmeier-Haack reaction on substituted acetanilides can lead to the formation of 2-chloro-3-formylquinoline derivatives in good yields (60-80%). rsc.org This approach involves the cyclization and formylation in a one-pot process. Although direct C6 formylation of an unsubstituted quinoline via the Vilsmeier-Haack reaction is not commonly reported, this method has been successfully applied to the synthesis of various substituted quinoline-carbaldehydes. ijsr.net

Table 1: Vilsmeier-Haack Reaction for the Synthesis of Substituted Quinoline-carbaldehydes

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Substituted Acetanilide | POCl₃, DMF | 2-Chloro-3-formyl-8-methylquinoline | 60-80 | rsc.org |

| 4-Substituted-1-phenylethanone oxime | POCl₃, DMF | 6-Substituted-2-chloroquinoline-3-carbaldehyde | Not Specified | ijsr.net |

Carbene Insertion Reactions

Carbene insertion into C-H bonds represents another strategy for formylation. The Reimer-Tiemann reaction, which typically involves the ortho-formylation of phenols using chloroform in a basic solution, proceeds through a dichlorocarbene intermediate. unipi.it This reaction is most effective for electron-rich aromatic compounds.

The application of Reimer-Tiemann type reactions for the direct formylation of the quinoline ring at the C6 position is not well-documented, especially for unsubstituted quinoline. The reaction's success is highly dependent on the presence of activating groups, such as a hydroxyl group, which direct the electrophilic carbene to the ortho and para positions. nih.gov For instance, the Reimer-Tiemann reaction on 8-hydroxyquinoline results in formylation at the C5 and C7 positions. researchgate.net A study has reported a carbene insertion reaction based on the Reimer-Tiemann methodology for the synthesis of 7-bromo-8-hydroxyquinoline-5-carbaldehyde. nih.gov However, direct C6 formylation of quinoline via this method remains a significant challenge.

Duff Aldehyde Synthesis Methodologies

The Duff reaction is a formylation method for aromatic compounds that utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically glycerol and boric acid or acetic acid. wikipedia.org This reaction is primarily effective for activated aromatic substrates, such as phenols, leading to ortho-hydroxybenzaldehydes. wikipedia.orguni.edu

Similar to other direct formylation methods, the Duff reaction's applicability to the unactivated benzene (B151609) ring of quinoline for selective C6 formylation is limited. The reaction generally requires the presence of a strong electron-donating group to facilitate the electrophilic attack of the iminium ion intermediate generated from HMTA. wikipedia.org While the Duff reaction has been used for the double formylation of activated quinoline derivatives, such as 8-hydroxy-2-methylquinoline to yield the 5,7-dicarbaldehyde, its use for the synthesis of this compound from unsubstituted quinoline is not a standard procedure. researchgate.netnih.gov

Multi-component Reactions for this compound Scaffold Construction

Multi-component reactions (MCRs) offer an efficient approach to synthesize complex molecules like quinoline derivatives in a single step from three or more starting materials. rsc.orgresearchgate.net These reactions are atom-economical and can be used to construct the quinoline scaffold with a desired substitution pattern, potentially including a formyl group or a precursor at the 6-position.

The Doebner-von Miller reaction is a classic MCR for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent. nih.govwikipedia.org By choosing an appropriately substituted aniline, such as p-aminobenzaldehyde, it is theoretically possible to construct a quinoline ring with a formyl group at the 6-position. The reaction proceeds through a series of conjugate additions, cyclizations, and oxidation steps. wikipedia.org

Another important MCR is the Combes quinoline synthesis , which involves the condensation of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org Similar to the Doebner-von Miller reaction, the use of a substituted aniline carrying a formyl group at the para-position could lead to the formation of a 6-formylquinoline derivative.

Table 2: Multi-component Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Product Type | Potential for this compound |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Substituted Quinolines | Yes, using p-aminobenzaldehyde |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Yes, using p-aminobenzaldehyde |

Condensation Reactions for Derivatization from Precursor Quinoline Compounds

Condensation reactions provide a versatile route to this compound from precursor quinoline compounds that already possess a functional group at the 6-position, which can be converted into a formyl group. A common strategy involves the oxidation of a 6-methylquinoline or a 6-hydroxymethylquinoline.

The oxidation of 6-methylquinoline to this compound can be achieved using various oxidizing agents. For example, selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic methyl groups to aldehydes. Another approach involves the reaction of 6-methylquinoline with a nitroso compound, followed by hydrolysis of the resulting Schiff base.

Furthermore, 6-hydroxymethylquinoline, which can be prepared from the corresponding carboxylic acid or ester, can be oxidized to this compound using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Catalytic aerobic oxidation of substituted 8-methylquinolines has been demonstrated to yield the corresponding acetates, which can be precursors to aldehydes. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for Quinoline Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including quinolines. These reactions allow for the introduction of a formyl group or a formyl group equivalent at a specific position, typically by coupling a haloquinoline with a suitable organometallic reagent.

The Suzuki-Miyaura coupling reaction is a prominent example, involving the palladium-catalyzed cross-coupling of an organoboron compound with a halide. nih.govtcichemicals.com To synthesize this compound, 6-bromoquinoline can be coupled with a formyl equivalent, such as a boronic acid or ester bearing a protected aldehyde or a group that can be readily converted to an aldehyde. For instance, coupling with 4-formylphenylboronic acid can introduce the desired functionality. The Suzuki-Miyaura coupling has been successfully applied to various halopurines and has shown good functional group tolerance. scispace.com

The Heck reaction , another palladium-catalyzed process, involves the coupling of an aryl or vinyl halide with an alkene. uni.edu This reaction could be utilized to introduce a vinyl group at the 6-position of quinoline, which could then be oxidatively cleaved to yield the carbaldehyde.

These cross-coupling reactions offer a high degree of flexibility and functional group tolerance, making them valuable methods for the late-stage functionalization of the quinoline scaffold.

Table 3: Metal-Catalyzed Cross-Coupling Reactions for Quinoline Functionalization

| Reaction Name | Reactants | Catalyst | Potential Product |

| Suzuki-Miyaura Coupling | 6-Bromoquinoline, Formyl-substituted Boronic Acid | Palladium complex | This compound derivative |

| Heck Reaction | 6-Bromoquinoline, Alkene | Palladium complex | 6-Alkenylquinoline (precursor to aldehyde) |

Green Chemistry and Sustainable Synthetic Pathways

The application of green chemistry principles to quinoline synthesis has gained significant traction, aiming to reduce environmental impact by minimizing waste, solvent consumption, and energy input. researchgate.netijpsjournal.com These methodologies often employ eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. ijpsjournal.com The core tenets of green chemistry, such as waste prevention, use of safer chemicals, and energy efficiency, are central to these modern synthetic routes. tandfonline.com

Sustainable approaches include the use of metal-free reaction protocols, ionic liquids, simple acid or base catalysts, and catalyst-free reactions, all of which contribute to higher atom efficiency. nih.gov Researchers are increasingly focusing on developing environmentally friendly and effective methods to overcome the drawbacks of traditional synthesis, such as harsh conditions and the use of hazardous solvents. nih.gov

Green Solvents and Catalysts:

The shift from conventional organic solvents to greener alternatives is a cornerstone of sustainable quinoline synthesis. Solvents such as water, ethanol (B145695), isopropanol, ionic liquids, and deep eutectic solvents (DES) are now commonly employed. tandfonline.com Water, in particular, is utilized as a green reaction medium, for instance, in the microwave-assisted synthesis of quinoline derivatives, which can lead to high yields (75–93%) in short reaction times. tandfonline.com

Various green catalysts have proven effective, including p-toluenesulfonic acid (p-TSA), ammonium acetate, and reusable catalysts like Amberlyst-15. researchgate.nettandfonline.com Nanocatalysts are also emerging as a viable option for efficient quinoline synthesis due to their unique properties and potential for recyclability. acs.org For example, metal nanoparticles of cobalt and copper doped in carbon aerogels have been used for the solvent-free Friedländer synthesis, achieving yields of 90–97% under mild conditions. tandfonline.com Formic acid has been identified as a versatile and environmentally friendly catalyst that can promote the direct synthesis of quinolines from readily available starting materials under milder conditions. ijpsjournal.com

Energy-Efficient Techniques:

Microwave-Assisted Synthesis (MAS) is a prominent energy-efficient technique that significantly accelerates reaction times and improves yields compared to conventional heating. ijpsjournal.com This method aligns with green chemistry principles by reducing energy consumption and waste generation. ijpsjournal.com Modifications to classical methods, like the Skraup reaction, have incorporated microwave irradiation and ionic liquid media to enhance reaction efficiency and yield. mdpi.com Solvent-free and catalyst-free conditions, often involving heating reactants at elevated temperatures, represent another straightforward and environmentally friendly approach. jocpr.com

Table 1: Examples of Green Synthetic Pathways for Quinoline Derivatives

| Starting Materials | Catalyst/Solvent System | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ferrocene carboxaldehyde, dimedone, ketone | Ammonium acetate / Water | Microwave (100°C), 10-15 min | Quinoline derivatives | 75-93 | tandfonline.com |

| 6-amino-1,3-dimethyluracil, aldehydes, dimedone | p-Toluene sulfonic acid / Water | 90°C, 2.5-3.5 h | Pyrimido[4,5-b]quinolones | 60-94 | tandfonline.com |

| 2-amino-5-chlorobenzaldehyde, ethyl acetoacetate | Co(0) and Cu(0) doped aerogels | Solvent-free, 50°C, 2 h | Quinoline derivatives | 90-97 | tandfonline.com |

| Anilines, glycerol | Imidazolium cation-based sulfonic acid ionic liquid | Microwave | Quinoline | Very good yields | mdpi.com |

| Substituted aldimines, substituted styrenes | None | Solvent-free, 110°C, 5 h | Functionalized quinolines | Good | jocpr.com |

Strategic Advances in Quinoline Synthesis

The synthesis of the quinoline ring is well-established through several classical named reactions, many of which were discovered in the late 19th century. nih.govorganicreactions.org These methods, while foundational, often suffer from drawbacks like harsh reaction conditions and the use of toxic reagents. mdpi.comsemanticscholar.org Modern advancements focus on modifying these traditional routes to improve efficiency, versatility, and environmental friendliness. mdpi.comresearchgate.net

Skraup Synthesis:

First described by Zdenko Hans Skraup in 1880, this method is one of the oldest and most common for producing heteroring-unsubstituted quinolines. mdpi.comiipseries.orgnih.gov The reaction involves heating an aniline with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene). nih.govpharmaguideline.com The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com While effective, the classic Skraup synthesis is known for its vigorous and often violent reaction conditions. mdpi.com Recent variations have focused on greener alternatives, such as using microwave irradiation or ionic liquids to moderate the reaction and improve yields. ijpsjournal.commdpi.com

Friedländer Synthesis:

Discovered by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). ijpsjournal.comwikipedia.orgjk-sci.com The reaction can be catalyzed by acids or bases and is a versatile method for preparing substituted quinolines. organicreactions.orgwikipedia.orgalfa-chemistry.com The mechanism involves an initial aldol condensation followed by cyclization and dehydration. wikipedia.org Modern modifications have introduced the use of various catalysts like iodine, Lewis acids, and trifluoroacetic acid to improve efficiency. wikipedia.org Greener approaches include solvent-free conditions using p-toluenesulfonic acid or microwave irradiation. organic-chemistry.org Specifically, this compound can be synthesized using the Friedländer method. smolecule.com

Doebner and Doebner-von Miller Reactions:

The Doebner reaction, introduced in 1887, combines an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.gov A significant variation is the Doebner-von Miller reaction (1881), which is considered an extension of the Skraup synthesis. nih.govwikipedia.org It uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions to produce 2- and/or 4-substituted quinolines. nih.gov This method often suffered from the polymerization of the carbonyl substrate, but the development of biphasic reaction media has improved yields. nih.gov

Knorr Quinoline Synthesis:

Described by Ludwig Knorr in 1886, this reaction converts a β-ketoanilide into a 2-hydroxyquinoline (a quinolin-2(1H)-one) using a strong acid like sulfuric acid for cyclization. iipseries.orgdrugfuture.comwikipedia.org The reaction is an intramolecular electrophilic aromatic substitution. wikipedia.org Reaction conditions can influence the product; for example, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to a competing 4-hydroxyquinoline product. wikipedia.org

Pfitzinger Synthesis:

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The mechanism begins with the base-catalyzed hydrolysis of isatin to an intermediate keto-acid, which then reacts with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the final quinoline product. wikipedia.org The Pfitzinger reaction is considered an extension of the Friedländer synthesis. organicreactions.org

Table 2: Overview of Classical Quinoline Syntheses

| Synthesis Name | Reactants | Key Reagents/Conditions | Typical Product |

|---|---|---|---|

| Skraup | Aniline, Glycerol | Strong acid (e.g., H₂SO₄), Oxidizing agent (e.g., Nitrobenzene) | Unsubstituted or substituted quinolines |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or base catalyst (e.g., NaOH, TFA) | 2- and 3-substituted quinolines |

| Doebner | Aniline, Aldehyde, Pyruvic acid | Acid catalyst | Quinoline-4-carboxylic acids |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst (e.g., HCl, Lewis acids) | 2- and/or 4-substituted quinolines |

| Knorr | β-Ketoanilide | Strong acid (e.g., H₂SO₄, PPA) | 2-Hydroxyquinolines |

| Pfitzinger | Isatin, Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acids |

Chemical Reactivity and Transformations of Quinoline 6 Carbaldehyde

Aldehyde Group Transformations

The aldehyde functional group at the 6-position of the quinoline (B57606) ring is the primary site for a variety of chemical reactions. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the group can be readily oxidized or transformed into other functional groups.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in quinoline-6-carbaldehyde is electrophilic and readily undergoes nucleophilic addition. A common example of this is the reduction of the aldehyde to a primary alcohol. This transformation can be efficiently achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. In this reaction, a hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which is subsequently protonated to yield 6-(hydroxymethyl)quinoline.

Other nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can also add to the aldehyde group to form secondary alcohols, thereby creating new carbon-carbon bonds.

Formation of Schiff Base Derivatives

This compound readily reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. ekb.egckthakurcollege.net This reaction typically involves refluxing the aldehyde with a stoichiometric amount of the amine in a solvent like ethanol (B145695) or methanol, often with a catalytic amount of acid. bepls.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted quinoline-6-yl)methanimine. researchgate.netnih.gov The formation of these Schiff bases is a crucial step in the synthesis of various biologically active compounds and metal complexes. ckthakurcollege.net

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Aniline | Ethanol, Reflux | N-(quinolin-6-ylmethylene)aniline |

| This compound | 4-Methylaniline | Methanol, Acetic acid (cat.) | N-(quinolin-6-ylmethylene)-4-methylaniline |

| This compound | 3-Aminophenol | Ethanol, Reflux | 3-(((quinolin-6-yl)methylene)amino)phenol |

Conversion to Carboxylic Acids and Esters

The aldehyde group of this compound can be oxidized to a carboxylic acid group, yielding quinoline-6-carboxylic acid. This transformation is a standard organic reaction that can be accomplished using various oxidizing agents. biosynce.com Common reagents for this purpose include potassium permanganate (KMnO₄) under basic conditions, or Jones' reagent (CrO₃ in sulfuric acid). The resulting quinoline-6-carboxylic acid is an important building block for pharmaceuticals and other fine chemicals. nih.gov

Subsequently, quinoline-6-carboxylic acid can be converted into its corresponding esters through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and the use of excess alcohol drives it towards the formation of the ester product.

Conversion to Nitriles

This compound can be converted into quinoline-6-carbonitrile. A common and effective method for this transformation involves a two-step sequence. First, the aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (like pyridine) to form this compound oxime. In the second step, the oxime is dehydrated using a reagent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride to yield the corresponding nitrile. This conversion is a valuable synthetic tool for introducing a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Wittig Reactions for Styrylquinoline Derivatives

The Wittig reaction is a powerful method for alkene synthesis from carbonyl compounds, and it is applicable to this compound for the synthesis of styrylquinoline derivatives. organic-chemistry.orgmasterorganicchemistry.com This reaction involves treating the aldehyde with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared by deprotonating a phosphonium salt with a strong base. wikipedia.orglibretexts.org The reaction proceeds through a betaine or oxaphosphetane intermediate to form a carbon-carbon double bond at the position of the original carbonyl group, with the concomitant formation of triphenylphosphine oxide as a byproduct. organic-chemistry.org The stereochemistry of the resulting alkene (E or Z) depends on the nature of the substituents on the ylide. wikipedia.org This method provides a direct route to various 6-styrylquinolines, which are investigated for their optical and biological properties.

| Aldehyde | Wittig Reagent | Base for Ylide Generation | Typical Solvent | Product |

|---|---|---|---|---|

| This compound | Benzyltriphenylphosphonium chloride | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | 6-Styrylquinoline |

| This compound | (4-Methoxybenzyl)triphenylphosphonium bromide | Sodium hydride (NaH) | Dimethylformamide (DMF) | 6-(4-Methoxystyryl)quinoline |

| This compound | (4-Nitrobenzyl)triphenylphosphonium chloride | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | 6-(4-Nitrostyryl)quinoline |

Quinoline Ring System Modifications

While the aldehyde group is highly reactive, the quinoline ring itself can also undergo chemical modification, although the presence of the aldehyde group influences the regioselectivity of these reactions. The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The aldehyde group at the 6-position is also an electron-withdrawing group, which further deactivates the benzene portion of the ring system towards electrophilic attack. Electrophilic substitution reactions, such as nitration or sulfonation, would be expected to occur at the C5 and C8 positions, but under harsher conditions than for unsubstituted quinoline.

Conversely, the electron-deficient nature of the pyridine (B92270) ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The presence of the deactivating aldehyde group on the carbocyclic ring does not significantly alter this inherent reactivity of the pyridine part of the quinoline system. Therefore, reactions like the Chichibabin reaction (amination with sodium amide) would still be expected to favor substitution at the C2 position.

Electrophilic Aromatic Substitution Reactions on the Quinoline Nucleus

The quinoline ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyridine ring. In electrophilic aromatic substitution reactions, the benzene ring (carbocycle) is generally more reactive than the pyridine ring, which is deactivated by the electron-withdrawing nitrogen atom. quimicaorganica.org Consequently, electrophilic attack preferentially occurs on the benzene portion of the quinoline nucleus. The positions most susceptible to electrophilic substitution in unsubstituted quinoline are C5 and C8, due to the greater stability of the resulting cationic intermediates (Wheland intermediates). quimicaorganica.org

The presence of a carbaldehyde group at the C6 position of the quinoline nucleus significantly influences the regioselectivity and reactivity of electrophilic aromatic substitution reactions. The aldehyde group is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than unsubstituted quinoline. Furthermore, the aldehyde group is a meta-director. Therefore, it will direct incoming electrophiles to the positions meta to itself, which are C5 and C7.

Considering the inherent preference for substitution at C5 and C8 in the quinoline ring, and the meta-directing effect of the 6-carbaldehyde group, electrophilic aromatic substitution on this compound is expected to occur primarily at the C5 position. The C7 position is also a possibility, but substitution at C5 is generally favored in quinolines. The deactivating nature of the aldehyde group means that harsher reaction conditions (e.g., higher temperatures, stronger acids) may be required compared to reactions with unsubstituted quinoline.

Reactions under Brønsted Acid Catalysis

This compound can undergo reactions with arenes in the presence of strong Brønsted acids to form 6-(diarylmethyl)quinolines. osi.lv This reaction is a type of electrophilic aromatic substitution where the protonated aldehyde acts as the electrophile that attacks the electron-rich arene. Strong Brønsted acids such as sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (CF₃SO₃H) are effective catalysts for this transformation. osi.lv

The reaction proceeds through the protonation of the carbonyl oxygen of the carbaldehyde group by the Brønsted acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the arene. The subsequent electrophilic substitution on the arene, followed by dehydration, leads to the formation of the diarylmethyl product. The choice of arene and reaction conditions can influence the yield of the product.

Detailed research findings for the reaction of this compound with various arenes under Brønsted acid catalysis are presented in the table below.

| Arene | Brønsted Acid | Product | Yield (%) |

| Anisole | H₂SO₄ | 6-[Bis(4-methoxyphenyl)methyl]quinoline | 85 |

| 1,3-Dimethoxybenzene | H₂SO₄ | 6-[Bis(2,4-dimethoxyphenyl)methyl]quinoline | 92 |

| 1,3,5-Trimethoxybenzene | CF₃SO₃H | 6-[Bis(2,4,6-trimethoxyphenyl)methyl]quinoline | 95 |

Data sourced from Borisova et al., Chemistry of Heterocyclic Compounds. osi.lv

Reactions under Lewis Acid Catalysis

Similar to Brønsted acid catalysis, Lewis acids can also promote the reaction of this compound with arenes to yield 6-(diarylmethyl)quinolines. osi.lv Common Lewis acids used for this purpose include aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃). osi.lv The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, which enhances the electrophilicity of the carbonyl carbon, thereby activating it for electrophilic attack by an arene.

The mechanism is analogous to the Brønsted acid-catalyzed reaction, involving the formation of a complex between the Lewis acid and the aldehyde, followed by electrophilic aromatic substitution on the arene and subsequent workup to afford the final product. The yields of these reactions are generally high, demonstrating the efficiency of Lewis acids in catalyzing this transformation.

The following table summarizes the results of Lewis acid-catalyzed reactions between this compound and various arenes.

| Arene | Lewis Acid | Product | Yield (%) |

| Anisole | AlCl₃ | 6-[Bis(4-methoxyphenyl)methyl]quinoline | 88 |

| 1,3-Dimethoxybenzene | AlBr₃ | 6-[Bis(2,4-dimethoxyphenyl)methyl]quinoline | 90 |

| 1,3,5-Trimethoxybenzene | AlCl₃ | 6-[Bis(2,4,6-trimethoxyphenyl)methyl]quinoline | 93 |

Data sourced from Borisova et al., Chemistry of Heterocyclic Compounds. osi.lv

Halogenation and Subsequent Functionalization

The halogenation of this compound is an important transformation that introduces a versatile functional group for further synthetic modifications. The regioselectivity of halogenation is governed by the electronic properties of both the quinoline nucleus and the substituent. As discussed previously, electrophilic attack on the quinoline ring generally occurs at the C5 and C8 positions. The 6-carbaldehyde group, being a meta-director, will favor substitution at C5 and C7. Therefore, the halogenation of this compound is expected to yield predominantly the 5-halo derivative.

For instance, the bromination of this compound would likely proceed via treatment with a brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid catalyst. The resulting 5-bromo-quinoline-6-carbaldehyde is a valuable intermediate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the C5 position.

Subsequent functionalization of the halogenated product can lead to the synthesis of diverse quinoline derivatives. For example, the bromo group can be converted into other functional groups through nucleophilic substitution or organometallic reactions, providing access to a library of compounds with potential applications in medicinal chemistry and materials science.

Chemo- and Regioselectivity in this compound Reactions

The chemo- and regioselectivity observed in reactions involving this compound are a direct consequence of the interplay between the electronic properties of the quinoline ring system and the directing effects of the carbaldehyde substituent.

Regioselectivity:

In electrophilic aromatic substitution reactions , the regioselectivity is primarily dictated by the inherent reactivity of the quinoline nucleus and the directing effect of the C6-aldehyde group. The benzene ring is more susceptible to electrophilic attack than the pyridine ring. quimicaorganica.org The aldehyde group deactivates the ring and directs incoming electrophiles to the meta positions (C5 and C7). The convergence of these factors leads to a strong preference for substitution at the C5 position.

In the acid-catalyzed reactions with arenes , the aldehyde group itself is the reactive site. The regioselectivity is therefore determined by the position of the aldehyde on the quinoline ring, leading to the formation of products with the diarylmethyl group at the C6 position.

Chemoselectivity:

The chemoselectivity in reactions of this compound refers to the preferential reaction of one functional group over another. The molecule possesses two main reactive sites: the quinoline nucleus and the aldehyde group.

Under electrophilic aromatic substitution conditions , the reaction occurs on the aromatic ring, leaving the aldehyde group intact, provided that the reaction conditions are not overly harsh to cause oxidation of the aldehyde.

In reactions involving nucleophiles , the aldehyde group is the primary site of attack. For example, in reductions, Grignard reactions, or Wittig reactions, the carbonyl carbon of the aldehyde will be the electrophilic center that reacts with the nucleophile.

In the acid-catalyzed reactions with arenes , the aldehyde is selectively activated by the acid, leading to its reaction with the arene, while the quinoline ring itself does not undergo substitution with the arene under these conditions.

Applications in Medicinal Chemistry and Biological Research

Quinoline-6-carbaldehyde as a Core Pharmacophore in Drug Design

The quinoline (B57606) moiety is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov Its functionalization at various positions has led to derivatives with a wide spectrum of therapeutic applications, including antimicrobial and anticancer properties. nih.govsmolecule.com this compound, specifically, acts as a crucial precursor in organic synthesis. The aldehyde group allows for the creation of diverse structures, such as Schiff bases and thiosemicarbazones, which are instrumental in developing novel compounds for drug discovery. smolecule.comashdin.comnih.gov This strategic positioning of the aldehyde group on the quinoline core allows chemists to systematically modify the molecule, leading to the synthesis of libraries of compounds for screening against various diseases. This approach is central to modern drug design, where this compound provides a reliable starting point for generating new therapeutic candidates. smolecule.com

Antimicrobial Agent Development

The rise of drug-resistant pathogens necessitates the continuous development of new antimicrobial agents. Derivatives of this compound have shown considerable promise in this area, exhibiting a range of antibacterial, antifungal, and antiprotozoal activities. smolecule.com

Derivatives synthesized from quinoline carbaldehydes have demonstrated notable antibacterial properties. A key class of these derivatives is thiosemicarbazones, which are formed by the reaction of a thiosemicarbazide with the aldehyde group of this compound. tandfonline.com

Structure-activity relationship (SAR) studies on these compounds reveal that their antibacterial efficacy is highly dependent on the nature and position of substituents on the quinoline ring. For instance, research on substituted quinolone thiosemicarbazones has shown that the presence of a larger halogen, such as chlorine or bromine, at the C-6 position of the quinoline scaffold enhances antibacterial activity. tandfonline.com Conversely, a smaller fluorine atom at the same position, or a methyl group on the thiosemicarbazone moiety, tends to reduce activity. tandfonline.com This suggests that both electronic effects and the steric bulk of substituents play a crucial role in the antibacterial action. Molecular docking studies further suggest that these compounds may exert their effect by targeting bacterial enzymes like DNA gyrase. researchgate.net

| Compound Class | Bacterial Strain | Activity (MIC/MBC) | Key Structural Feature |

|---|---|---|---|

| Quinolone Thiosemicarbazones | Staphylococcus aureus | MBC: 0.80 to 36.49 mM | Halogen (Cl, Br) at C-6 enhances activity |

| Quinolone Thiosemicarbazones | Pseudomonas aeruginosa | MBC: 0.80 to 36.49 mM | Planar phenyl group on thiosemicarbazone moiety is favorable |

| 2-Chloroquinoline-3-carbaldehyde Derivatives | Escherichia coli | MIC: 125 µg/ml for some derivatives | Substitution on the N-aryl thiosemicarbazone |

The therapeutic utility of this compound derivatives extends to fungal and protozoal infections. nih.gov Studies have demonstrated that modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus can yield compounds with selective antifungal action against various strains, including Candida spp. and dermatophytes. nih.gov For example, certain quinoline derivatives have shown potent anti-yeast action with Minimum Inhibitory Concentration (MIC) values in the range of 25–50 μg/mL against Candida species. nih.gov

Similarly, thiosemicarbazone derivatives of quinoline carbaldehydes have been evaluated for their antifungal properties against strains like Candida albicans and Aspergillus flavus, with some compounds showing activity comparable to standard antifungal drugs. ijptjournal.com Furthermore, novel quinoline derivatives have been synthesized and shown to possess broad-spectrum antiprotozoal activities against parasites like Trypanosoma brucei rhodesiense and Trypanosoma cruzi. dntb.gov.ua

| Compound Class | Fungal/Protozoal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Substituted Quinoline Derivatives | Candida spp. | 25–50 μg/mL | nih.gov |

| Substituted Quinoline Derivatives | Dermatophytes | 12.5–25 μg/mL | nih.gov |

| Quinoline-based Hybrids | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde Thiosemicarbazones | Candida albicans | 50-100 μg/ml | ijptjournal.com |

Leishmaniasis, a parasitic disease caused by Leishmania protozoa, is a significant global health problem. nih.gov this compound has served as a critical starting point for the development of potent antileishmanial agents. researchgate.net Research has shown that 6-substituted quinolines linked to moieties like 1,3,4-thiadiazoles exhibit excellent activity against Leishmania major promastigotes, with some fluorinated derivatives achieving IC50 values in the submicromolar range (0.10 μM and 0.15 μM). nih.gov

A key mechanism of action for these derivatives involves the inhibition of essential parasite enzymes. researchgate.netnih.gov Specifically, quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of Methionine aminopeptidase (B13392206) 1 of Leishmania donovani (LdMetAP1). researchgate.netnih.gov This enzyme is crucial for the parasite's survival. These inhibitors act by competing with the natural substrate for binding to the enzyme's active site. nih.gov Structural studies have revealed that these compounds bind with high affinity to the leishmanial enzyme while being less effective against the human equivalent, providing a basis for their selective toxicity. researchgate.netnih.gov

Anticancer Research and Therapeutic Modalities

The quinoline scaffold is a prominent feature in many anticancer agents due to its ability to interfere with various cellular processes involved in cancer progression. arabjchem.orgekb.eg this compound is a versatile precursor for synthesizing compounds that can inhibit cancer cell growth and trigger programmed cell death, or apoptosis. smolecule.com

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis. nih.govmdpi.com These compounds can trigger cell death through various pathways. For example, some quinoline derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Other quinoline derivatives have been shown to intercalate with DNA, interfering with the replication process during the S phase of the cell cycle, which also results in programmed cell death. nih.gov Studies on various cancer cell lines, including breast cancer (MCF-7), leukemia (HL-60), and colon cancer (HCT-116), have demonstrated the potent antiproliferative activities of quinoline compounds. nih.gov For instance, certain novel quinoline derivatives of combretastatin A-4 displayed potent inhibitory activity against these cell lines with IC50 values ranging from 0.010 to 0.042 µM. nih.gov This highlights the potential of using this compound as a scaffold to develop new and effective anticancer therapies that function by promoting apoptosis in malignant cells. arabjchem.orgnih.gov

| Compound Class | Cancer Cell Line | Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| Quinoline derivatives of Combretastatin A-4 | MCF-7 (Breast) | 0.010 - 0.042 µM | Tubulin polymerization inhibition, G2/M arrest, Apoptosis |

| Quinoline derivatives of Combretastatin A-4 | HL-60 (Leukemia) | 0.010 - 0.042 µM | Tubulin polymerization inhibition, G2/M arrest, Apoptosis |

| Quinoline derivatives of Combretastatin A-4 | HCT-116 (Colon) | 0.010 - 0.042 µM | Tubulin polymerization inhibition, G2/M arrest, Apoptosis |

| Bis-quinoline derivatives | U937 (Leukemia) | ~1 µM | Induction of apoptosis (sub-G1 peak) |

DNA Interaction and Associated Biological Effects

Quinoline derivatives have been investigated for their ability to interact with DNA, a fundamental process that can lead to various biological consequences, including anticancer activity. Certain quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases, through mechanisms that involve DNA intercalation. nih.gov Studies on specific quinoline analogs have revealed that they can insert themselves into the DNA structure, particularly via the minor groove. nih.gov This intercalation can cause conformational changes in the DNA, which may interfere with the binding of essential proteins and enzymes, ultimately leading to cellular dysfunction and death.

For instance, research has demonstrated that some quinoline-based compounds exhibit low micromolar inhibitory effects on human cytosine methyltransferase DNMT1 and bacterial adenine methyltransferases. nih.gov The proposed mechanism for this inhibition involves the intercalation of the quinoline moiety into the DNA substrate when it is bound by the enzyme. This interaction can induce a conformational shift that moves the catalytic domain of the enzyme away from the DNA, thereby preventing the methylation process. nih.gov Furthermore, such interactions can elicit a DNA damage response in cancer cells, highlighting the potential of these compounds as anticancer agents. nih.gov While specific studies on this compound's direct interaction with DNA are limited, the broader research on quinoline derivatives suggests that it could serve as a valuable scaffold for designing new DNA-targeting agents.

Cell Cycle Arrest and Angiogenesis Modulation

The ability of quinoline derivatives to interfere with fundamental cellular processes extends to the regulation of the cell cycle and angiogenesis, both of which are critical in cancer progression.

Cell Cycle Arrest: Several studies have highlighted the potential of quinoline derivatives to induce cell cycle arrest and apoptosis in cancer cells. For example, a series of 6-cinnamamido-quinoline-4-carboxamide derivatives were synthesized and found to effectively inhibit the proliferation of a broad spectrum of cancer cell lines. nih.gov These compounds were shown to induce autophagy, which ultimately leads to the disruption of autophagy propagation and triggers apoptosis, a form of programmed cell death. nih.gov The induction of apoptosis was evidenced by the activation of caspase-9 and the cleavage of PARP, key markers of this process. nih.gov Another study on a carbazole (B46965) alkaloid, Clauszoline-I, which contains a quinoline-like core structure, demonstrated its ability to cause cell cycle arrest in the S and G2/M phases in several cancer cell lines. nih.gov

Angiogenesis Modulation: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. Quindoline derivatives have been shown to interact with and stabilize G-quadruplex structures in the promoter region of the vascular endothelial growth factor (VEGF) gene. nih.gov This stabilization suppresses the transcription and expression of the VEGF protein, a key regulator of angiogenesis. nih.gov Consequently, these derivatives exhibit anti-angiogenic activity. nih.gov Furthermore, the quinoline-3-carboxamide derivative, linomide (Roquinimex), has been demonstrated to inhibit angiogenesis in vivo by delaying the onset and reducing the extent of neovascularization. nih.govbohrium.com

Antimalarial Drug Discovery and Development

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine being a classic example. Research into novel quinoline derivatives continues to be a promising avenue for combating malaria, particularly in light of emerging drug resistance. Various derivatives of quinoline have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The antimalarial efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Structure-activity relationship (SAR) studies have shown that modifications at different positions of the quinoline ring can significantly impact the antimalarial activity. For instance, the introduction of a fluoro group at the C6 position of the quinoline moiety has been observed to enhance antimalarial activity. nih.gov

| Compound | Modification | IC50 (µg/mL) against P. falciparum | Reference |

|---|---|---|---|

| Compound 4b | Dihydropyrimidine derivative | 0.041 | mdpi.com |

| Compound 4g | Dihydropyrimidine derivative | 0.014 | mdpi.com |

| Compound 4i | Dihydropyrimidine derivative | 0.041 | mdpi.com |

| Compound 12 | 1,3,4-Oxadiazole (B1194373) derivative | 0.46 | mdpi.com |

| Chloroquine | Reference Drug | 0.020 | nih.gov |

Anti-inflammatory and Immunomodulatory Applications

Quinoline derivatives have emerged as a promising class of compounds with significant anti-inflammatory and immunomodulatory properties. researchgate.net Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research.

Several studies have demonstrated the potent anti-inflammatory effects of quinoline derivatives in various in vivo models. For example, certain synthesized quinoline derivatives exhibited remarkable activity in reducing carrageenan-induced rat paw edema, a common model for acute inflammation. researchgate.net In some cases, the anti-inflammatory potency of these compounds was found to be comparable or even superior to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen. benthamdirect.comepa.govnih.gov

The mechanism of action for the anti-inflammatory effects of quinoline derivatives is believed to involve the modulation of key inflammatory pathways. One proposed mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov Additionally, some quinoline derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. epa.gov This suggests that these compounds can modulate the immune response at a cellular level.

Enzyme Inhibition Studies

The versatility of the quinoline scaffold extends to its ability to interact with and inhibit the activity of various enzymes, making it a valuable template for the design of enzyme inhibitors with therapeutic potential.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Numerous quinoline derivatives have been investigated as potential inhibitors of both AChE and BuChE. jyoungpharm.orgscispace.com

Molecular dynamics simulations and in vitro assays have been employed to study the inhibitory potential of various quinoline derivatives. For instance, a study on 3,4-dihydroxyl-quinoline-6-carbaldehyde (dq1356) explored its potential as an AChE inhibitor through molecular dynamics simulations. researchgate.netnih.gov The inhibitory activity of these compounds is often influenced by the nature and position of substituents on the quinoline ring.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 8d | AChE | 3.1 | jyoungpharm.org |

| Compound 8e | AChE | 0.8 | jyoungpharm.org |

| Harmane | AChE | 7.11 ± 2.00 | scispace.com |

| Vasicine | AChE | 13.68 ± 1.25 | scispace.com |

| Vasicine | BuChE | 2.60 ± 1.47 | scispace.com |

| Quinoxaline (B1680401) derivative 6 | BuChE | 7.7 ± 1.0 | nih.gov |

| Quinoxaline derivative 7 | BuChE | 9.7 ± 0.9 | nih.gov |

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammation and has been identified as a promising therapeutic target. acs.org Quinoline and quinolinone derivatives have been the subject of extensive research for the development of potent and selective P2X7 receptor antagonists.

Screening of compound libraries has led to the identification of quinolinone derivatives as novel P2X7 receptor antagonists. nih.gov Subsequent structure-activity relationship (SAR) studies have guided the optimization of these lead compounds, resulting in the development of highly potent antagonists. For example, modifications to the quinolinone scaffold, such as the introduction of an adamantyl carboxamide group, and further conversion to a quinoline skeleton have yielded compounds with nanomolar IC50 values. nih.gov These potent antagonists have also been shown to inhibit the release of the pro-inflammatory cytokine IL-1β. nih.gov

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 16c (2-chloro-5-adamantyl-quinoline derivative) | P2X7 Receptor | 4 | nih.gov |

| Compound 17k (2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative) | P2X7 Receptor | 3 | nih.gov |

| Quinoline-carboxamide derivative 2f | h-P2X7R | 566 | nih.gov |

| Quinoline-carboxamide derivative 2e | h-P2X7R | 624 | nih.gov |

| Quinoline-carboxamide derivative 2g | h-P2X7R | 813 | nih.gov |

Neurological and Psychiatric Disorder Therapeutics

The quinoline scaffold is a key component in the development of therapeutics for a range of neurological and psychiatric disorders, most notably Alzheimer's disease. The multifactorial nature of Alzheimer's has led to the design of multi-target-directed ligands (MTDLs), and quinoline derivatives have shown significant promise in this area researchgate.netconfex.comresearchgate.net.

One approach involves the design of quinoline-O-carbamate derivatives as multifunctional agents for Alzheimer's treatment researchgate.net. These compounds are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine, and also possess anti-inflammatory properties. The versatility of the quinoline ring allows for substitutions at various positions to optimize these activities.

Computational studies have also explored quinoline derivatives, including those with a carbaldehyde group, as potential inhibitors of acetylcholinesterase. For example, 3,4-dihydroxy-quinoline-6-carbaldehyde was investigated through molecular dynamics simulations, suggesting that quinoline functionalization can lead to high-affinity binding to AChE nih.gov. The ability of many quinoline derivatives to cross the blood-brain barrier is another critical advantage for their development as CNS-active agents nih.gov.

Design and Synthesis of Multi-target Ligands for Complex Diseases

The complexity of diseases like Alzheimer's necessitates therapeutic strategies that can address multiple pathological pathways simultaneously. The design of multi-target-directed ligands (MTDLs) is a rational approach to tackle such complexity, and the quinoline scaffold has been extensively used for this purpose nih.govresearchgate.netsemanticscholar.orgdrugbank.com.

Quinoline-based MTDLs for Alzheimer's disease have been designed to target key factors such as cholinesterase enzymes, amyloid-β (Aβ) aggregation, and oxidative stress researchgate.netarabjchem.org. The reactive nature of the aldehyde group in this compound makes it a suitable starting point for the synthesis of such multi-functional molecules. For example, the carbaldehyde can be readily converted into other functional groups or used in condensation reactions to link the quinoline scaffold to other pharmacophores.

Research on quinoline-thiosemicarbazone hybrids, which can be synthesized from quinoline carbaldehydes, has identified potent dual inhibitors of both acetylcholinesterase and butyrylcholinesterase researchgate.net. These findings highlight how the this compound scaffold can be elaborated into MTDLs with potential therapeutic value for complex neurodegenerative diseases.

Molecular Hybridization and Conjugation Strategies

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. This compound is an ideal substrate for such strategies due to the reactivity of its aldehyde group.

One prominent application is the synthesis of quinoline-thiosemicarbazone hybrids. These compounds are typically formed through the condensation of a quinoline carbaldehyde with a thiosemicarbazide. This approach has been successfully used to develop potent inhibitors of cholinesterases for potential use in Alzheimer's disease mdpi.com. The resulting hybrids often exhibit enhanced biological activity compared to the individual parent molecules.

Another important strategy is glycoconjugation, where a sugar moiety is attached to a drug molecule. This can improve the drug's selectivity and reduce its toxicity. The C-6 position of sugars has been identified as a suitable point for attaching quinoline derivatives to create glycoconjugates with potential anticancer activity mdpi.com. While not explicitly starting from this compound, this strategy demonstrates the feasibility of functionalizing the quinoline ring at positions that can be synthetically accessed from the carbaldehyde. The Vilsmeier-Haack reaction is another synthetic tool used to introduce a carbaldehyde group onto a quinoline scaffold, which can then be used to create hybrids frontiersin.org.

Applications in Materials Science and Advanced Functional Materials

Electronic and Optoelectronic Materials Development

The quinoline (B57606) scaffold is a significant component in the design of materials for electronic and optoelectronic applications due to its electron-withdrawing nature, high thermal stability, and electron-transporting capabilities. researchgate.netnih.gov While research often focuses on the broader class of quinoline derivatives, the principles and findings are relevant to the potential applications of Quinoline-6-carbaldehyde.

Derivatives of quinoline are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netgoogle.com In these devices, organic materials are layered between electrodes to produce light when a current is applied. jmaterenvironsci.com Quinoline-based compounds can function as fluorescent materials within the light-emitting layer of an OLED. researchgate.net For instance, a blue-emitting OLED was developed using the quinoline-based material 8,8′-dimethoxy-5,5′-bisquinoline as the electron transporting and blue-emitting layer. uconn.edu The device exhibited a bright blue emission with a peak wavelength of 425 nm. uconn.edu The electron-deficient nature of the quinoline ring system facilitates electron injection and transport, which are crucial for efficient OLED performance. researchgate.net

Furthermore, the structural modifications enabled by the carbaldehyde group on this compound allow for the synthesis of complex conjugated molecules with potential for nonlinear optical (NLO) properties. nih.gov NLO materials are pivotal for technologies like optical switching and signal processing. nih.gov The development of donor-acceptor-donor-π-acceptor (D-A-D-π-A) configured compounds incorporating quinoline and carbazole (B46965) moieties has been explored to enhance NLO responses. researchgate.net The design of such molecules aims to facilitate intramolecular charge transfer, a key factor for high NLO activity. researchgate.net

Table 1: Examples of Quinoline Derivatives in Optoelectronic Applications

| Quinoline Derivative | Application | Key Finding |

| 8,8′-dimethoxy-5,5′-bisquinoline | Blue OLED | Acts as an efficient electron transporting and blue-emitting material. uconn.edu |

| Quinoxaline (B1680401) derivatives | OLED | Can be used as a hole transporting layer, a host or guest of an emitting layer, or an electron transporting layer. google.com |

| 5,7-dibromo-8-hydroxyquinoline | OLED | Demonstrated the highest fluorescent response among three synthesized quinoline derivatives for potential use in OLEDs. dergipark.org.tr |

| N-(quinolin-3-ylmethylene)anilines | Random Laser | A derivative synthesized from 2-hydroxyquinoline-3-carbaldehyde (B113261) was used with ZnO nanoparticles to produce a random laser. mdpi.com |

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. smolecule.com this compound, with its specific functional groups, can participate in self-assembly processes to form well-defined architectures. smolecule.com The nitrogen atom in the quinoline ring and the oxygen atom of the carbaldehyde group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers.

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov They have potential applications in gas storage, separation, and catalysis. nih.govresearchgate.net Quinoline derivatives can be incorporated into MOFs as the organic linkers. For example, a series of MOFs with polyhedral cages and accessible Lewis-acid sites have been investigated for the synthesis of quinolines. rsc.org In another study, a mixed-metal-organic framework, [Zn3(bdc)3(CuPyen)], was developed for the kinetic quantum molecular sieving of deuterium (B1214612) from hydrogen. nih.gov The design of the organic linker is crucial for tuning the properties of the resulting MOF. The reactive aldehyde group of this compound offers a handle for creating more complex linkers for MOF synthesis.

The self-assembly of molecules can also lead to the formation of gels, vesicles, and other complex structures. The ability of certain organic molecules to act as "universal" gelling agents for a variety of organic solvents highlights the potential of designed molecules in creating soft materials. This self-assembly is driven by interactions such as hydrogen bonding and π-π stacking, which can be facilitated by the quinoline ring system.

Fluorescent Probes and Imaging Agents

Quinoline derivatives are widely recognized for their fluorescent properties and have been extensively developed as fluorescent probes and imaging agents for various applications, including the detection of metal ions and bio-imaging. semanticscholar.orgnanobioletters.com The fluorescence of these probes can be modulated by interactions with specific analytes, leading to a detectable signal.

Derivatives of this compound can be designed to act as chemosensors for metal ions. For example, quinoline-based fluorescent probes have been synthesized for the selective detection of Cd²⁺ in aqueous media. researchgate.net The probe's fluorescence intensity was observed to increase significantly in the presence of cadmium ions. researchgate.net Similarly, quinoline-tagged fluorescent organic probes have been developed for the sensitive detection of Zn²⁺ ions at the parts-per-billion level. semanticscholar.orgrsc.org The mechanism of sensing often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the probe restricts intramolecular rotation and enhances the fluorescence quantum yield. nanobioletters.com

In addition to metal ions, these probes can be designed to detect other environmentally or biologically important species. For instance, quinoline-based fluorescent sensors have been developed for the detection of nitro-phenolic compounds, such as the explosive 2,4,6-trinitrophenol (TNP), in water. semanticscholar.orgrsc.org The sensing mechanism in this case can involve photo-induced electron transfer (PET) from the excited probe to the electron-deficient nitroaromatic compound, leading to fluorescence quenching. semanticscholar.org

The application of these fluorescent probes extends to biological imaging. nih.gov Quinoline-based probes have been used for the in vivo PET imaging of neurodegeneration by targeting peripheral-type benzodiazepine (B76468) receptors, which are overexpressed in areas of neuroinflammation. nih.gov The development of such probes holds promise for the early diagnosis of neurodegenerative diseases. nih.gov

Table 2: Quinoline-Based Fluorescent Probes and Their Analytes

| Probe Based On | Analyte | Detection Limit | Sensing Mechanism |

| Quinoline derivative | Cd²⁺ | 4 x 10⁻⁶ mol L⁻¹ (visual) | Chelation-Enhanced Fluorescence (CHEF) |

| Quinoline-tagged organic probe (bqbpbn) | Zn²⁺ | 5 ppb | Chelation-Enhanced Fluorescence (CHEF) rsc.org |

| Quinoline-tagged organic probe (bqbpxn) | Zn²⁺ | 10 ppb | Chelation-Enhanced Fluorescence (CHEF) rsc.org |

| Quinoline-tagged organic probe (bqbpbn) | 2,4,6-trinitrophenol (TNP) | 1.2 ppm | Photo-induced Electron Transfer (PET) rsc.org |

| Quinoline-tagged organic probe (bqbpxn) | 2,4,6-trinitrophenol (TNP) | 0.3 ppm | Photo-induced Electron Transfer (PET) rsc.org |

| Quinoline derivative (TQA) | Fe³⁺ | 0.16841 µM | Complexation |

Catalytic Applications

The quinoline scaffold and its derivatives, including those derived from this compound, have found utility in various catalytic applications. smolecule.com They can act as ligands for metal catalysts, influencing the activity and selectivity of the catalytic system, or they can be part of molecules that exhibit intrinsic catalytic activity.

In the realm of metal-catalyzed reactions, quinoline derivatives can serve as ligands that coordinate to a metal center, thereby modulating its electronic and steric properties. smolecule.com For instance, quinoline-derived ligands have been used in copper-catalyzed cross-coupling reactions. acs.org The design of these ligands can be crucial for achieving high catalytic efficiency in challenging transformations. The hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is an important transformation, and various catalytic systems, including those based on cobalt, have been developed for this purpose. nih.gov

Furthermore, metal-organic frameworks incorporating quinoline-based linkers can act as heterogeneous catalysts. The defined porous structure and the presence of accessible metal sites within the MOF can lead to high catalytic activity and selectivity. rsc.orgresearchgate.net For example, MOFs with accessible Cu(II) Lewis acid sites have demonstrated enhanced catalytic activity in the Friedländer annulation reaction for the synthesis of quinolines. rsc.org

Derivatives of quinoline have also been investigated for their catalytic activity in biochemical processes. For example, a study on quinoline derivatives evaluated their catecholase activity, which involves the oxidation of catechol to o-quinone. mdpi.com The catalytic efficiency was found to depend on the nature of the substituents on the quinoline ring and the metal ion used in the complex. mdpi.com In another study, newly synthesized quinoline-carbaldehyde derivatives were identified as novel and specific inhibitors for Leishmania donovani methionine aminopeptidase (B13392206) 1 (LdMetAP1), a potential drug target for the treatment of leishmaniasis. nih.gov These compounds were found to compete with the substrate for binding to the catalytic active site of the enzyme. nih.gov

Advanced Spectroscopic and Computational Investigations of Quinoline 6 Carbaldehyde

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman, Dispersive Raman)

The vibrational characteristics of solid-phase Quinoline-6-carbaldehyde have been meticulously examined using Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and Dispersive-Raman spectroscopy. nih.gov The experimental spectra were recorded over a broad range, from 4000–50 cm⁻¹, allowing for the identification of a wide array of fundamental vibrational modes. nih.gov

Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level were instrumental in assigning the observed spectral bands. nih.gov These calculations confirmed the existence of two possible rotamers, with the ground state conformer being the one where the oxygen atom of the aldehyde group is oriented away from the quinoline (B57606) ring's nitrogen atom. nih.gov A complete assignment of the vibrational modes was performed based on the Potential Energy Distribution (PED), and the scaled theoretical frequencies of the most stable rotamer showed excellent agreement with the experimental data. nih.gov

Key vibrational modes identified include the characteristic C=O stretching of the aldehyde group, various C-H stretching and bending modes of the aromatic rings, and the skeletal vibrations of the quinoline core.

Table 1: Selected Vibrational Frequencies of this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|---|---|

| 3069 | 3070 | 3075 | Aromatic C-H Stretch |

| 2845 | 2850 | 2855 | Aldehyde C-H Stretch |

| 1705 | 1700 | 1710 | Aldehyde C=O Stretch |

| 1618 | 1620 | 1625 | Quinoline Ring C=C Stretch |

| 1575 | 1578 | 1580 | Quinoline Ring C=C Stretch |

| 1390 | 1392 | 1395 | Aldehyde C-H in-plane bend |

| 885 | 887 | 890 | C-H out-of-plane bend |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic properties of this compound have been investigated using UV-Vis spectroscopy. Experimental measurements reveal characteristic absorption bands in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule.

Theoretical insights into these transitions were provided by Time-Dependent Density Functional Theory (TD-DFT) calculations, which complement the experimental findings. These calculations help assign the observed absorption bands to specific molecular orbital transitions, primarily π → π* and n → π* transitions associated with the quinoline ring system and the carbonyl group. The correlation between the experimental absorption maxima and the theoretically calculated excitation energies is generally strong, validating the computational models used.

Table 2: Experimental and Theoretical UV-Vis Absorption Data for this compound

| Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Oscillator Strength (f) | Predominant Transition Type |

|---|---|---|---|

| ~320 | 318 | > 0.1 | π → π* |

| ~285 | 282 | > 0.1 | π → π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum displays a series of signals in the aromatic region (typically δ 7.5-9.5 ppm) and a distinct singlet for the aldehydic proton at a downfield chemical shift (around δ 10.0 ppm). The coupling patterns (doublets, doublets of doublets) and coupling constants (J-values) of the aromatic protons provide definitive information about the substitution pattern on the quinoline ring.

¹³C NMR: The carbon NMR spectrum shows signals for all ten carbon atoms in the molecule. The aldehydic carbonyl carbon is readily identified by its characteristic resonance in the δ 190-195 ppm region. The remaining nine aromatic carbons appear between δ 120-155 ppm. The specific chemical shifts are influenced by the electron-withdrawing nature of both the aldehyde group and the ring nitrogen.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom within the quinoline ring.

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, are often used to calculate theoretical NMR chemical shifts, which can aid in the precise assignment of experimental spectra. nih.govdergipark.org.tr Studies on quinoline derivatives have also noted that chemical shifts can be concentration-dependent, suggesting intermolecular π-π stacking interactions in solution. uncw.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H2 | 8.9-9.1 | C2 | 151-153 |

| H3 | 7.5-7.7 | C3 | 122-124 |

| H4 | 8.2-8.4 | C4 | 137-139 |

| H5 | 8.3-8.5 | C4a | 129-131 |

| H7 | 8.1-8.3 | C5 | 130-132 |

| H8 | 8.0-8.2 | C6 | 135-137 |

| CHO | 10.0-10.2 | C7 | 128-130 |

| C8 | 129-131 | ||

| C8a | 148-150 |